N-[1-(aminocarbonyl)-3-methylbutyl]benzamide
Description
Properties
CAS No. |
16709-42-5 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17) |
InChI Key |
TUTYDIRXNJGWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Benzoyl chloride reacts with the primary amine group of 1-(aminocarbonyl)-3-methylbutylamine in dichloromethane (DCM) at −20°C to minimize side reactions. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion:
The product is isolated via filtration and recrystallized from ethanol, yielding 78–85%.
Intermediate Synthesis: 1-(Aminocarbonyl)-3-methylbutylamine
The amine precursor is synthesized through reductive amination of 3-methylbutyraldehyde with ammonium cyanate, followed by catalytic hydrogenation (Pd/C, H₂). Alternatively, Strecker synthesis using KCN and NH₃ yields the aminonitrile intermediate, hydrolyzed to the amide with H₂SO₄.
Coupling Agent-Assisted Amide Formation
Modern peptide coupling agents enable efficient amide bond formation under milder conditions. A patent describing 5-HT₄ receptor agonists illustrates this approach using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Procedure and Optimization
Benzoyloxycarbonyl-protected 1-(aminocarbonyl)-3-methylbutylamine is deprotected using HBr/acetic acid, then coupled with benzoic acid in DMF using EDCI/HOBt. The reaction proceeds at 0–5°C for 12 hours, achieving 90% yield. Key advantages include:
Reductive Amination Route
A two-step strategy first constructs the 3-methylbutyl backbone, followed by benzamide installation. This method, inspired by substituted propylamine syntheses, employs reductive amination to introduce the aminocarbonyl group.
Step 1: Ketone Intermediate Preparation
3-Methylbutyl ketone is synthesized via Friedel-Crafts acylation of isobutylene with acetyl chloride. The ketone is then converted to an oxime using hydroxylamine hydrochloride:
Step 2: Reduction to Aminocarbonyl
Catalytic hydrogenation (H₂, Raney Ni) reduces the oxime to 1-(aminocarbonyl)-3-methylbutane, which is subsequently amidated with benzoyl chloride as in Section 1. Overall yield: 65–72%.
Solid-Phase Synthesis for High-Throughput Production
Adapting methods from combinatorial chemistry, the target compound is assembled on a Wang resin. Fmoc-protected 3-methylbutylamine is loaded onto the resin, deprotected, and coupled with benzoyl chloride. Cleavage with TFA/H₂O liberates the product, yielding 82% purity after HPLC.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Steps | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride | 78–85 | 2 | High | Moderate |
| Coupling Agents | 90 | 3 | Moderate | Low |
| Reductive Amination | 65–72 | 3 | Low | High |
| Solid-Phase | 82 | 4 | High | Low |
The acid chloride method balances yield and simplicity, ideal for industrial-scale production. Coupling agent approaches, while high-yielding, incur higher reagent costs. Reductive amination is cost-effective but less efficient .
Chemical Reactions Analysis
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for amidation and sodium amidoboranes for efficient synthesis of primary and secondary amides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel benzamide derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with various biological molecules and its potential as a biochemical tool.
Industry: The compound is used in the production of various industrial products, including plastics and rubber.
Mechanism of Action
The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets, such as protein-arginine deiminase type-4. This interaction leads to the modulation of biochemical pathways, resulting in its observed effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a valuable tool in scientific research.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between N-[1-(aminocarbonyl)-3-methylbutyl]benzamide and analogous benzamide derivatives:
Physicochemical Properties
- Solubility: The hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances hydrophilicity compared to the aminocarbonyl-substituted target compound .
- Steric Effects : The cyclopentyl group in N-(1-carbamoylcyclopentyl)benzamide introduces greater steric hindrance than the linear methylbutyl chain in the target compound .
- Aromaticity : The benzimidazole moiety in N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide enables π-π stacking, absent in the target compound .
Research Findings and Data
Table: Key Research Data on Comparable Compounds
Biological Activity
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is a compound belonging to the class of benzamide derivatives, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic uses, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula C${12}$H${16}$N$_{2}$O, featuring a benzamide core with a branched alkyl chain and an aminocarbonyl group. The structural uniqueness of this compound may influence its bioavailability and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Notably, it has been evaluated for its potential as an inhibitor of DNA methyltransferases, which are crucial for epigenetic regulation.
Enzyme Inhibition
Research indicates that benzamide derivatives can act as inhibitors for several enzymes. For instance, this compound has shown promise in inhibiting DNA methyltransferases. Studies suggest that structural modifications in benzamides can significantly impact their inhibitory potency against these enzymes, making them potential candidates for drug development aimed at diseases related to aberrant DNA methylation.
Metabolism and Biotransformation
The metabolism of this compound involves various biotransformation pathways. Hydrolysis reactions can occur under alkaline conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, amidation reactions are common, where the amine reacts with carboxylic acids to form amides. Understanding these metabolic pathways is crucial for predicting the compound's pharmacokinetics and potential therapeutic applications.
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological activities associated with benzamide derivatives:
- Inhibition Studies : A study demonstrated that certain benzamide derivatives exhibited significant inhibition against human carbonic anhydrase (hCA) enzymes with IC$_{50}$ values ranging from 0.09 to 0.58 µM. These findings suggest that this compound may also possess similar inhibitory potential against hCA enzymes .
- Antiviral Efficacy : Research on structurally similar benzamides indicated their effectiveness against viral infections such as Ebola and Marburg viruses. Compounds within this class displayed EC$_{50}$ values less than 10 µM against these viruses, indicating strong antiviral activity .
Comparative Analysis with Related Compounds
To further elucidate the unique properties of this compound, a comparison with other benzamide derivatives is presented in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(4-aminophenyl)benzamide | Additional amino group on the phenyl ring | Potent inhibition of DNA methyltransferases |
| N-(2-Methoxyphenyl)benzamide | Substituted with a methoxy group | Different solubility and reactivity profiles |
| Mosapride Citrate | Contains a morpholine ring | Clinically used as a gastroprokinetic agent |
| This compound | Branched alkyl substitution | Potential for enhanced bioavailability and target interaction |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[1-(aminocarbonyl)-3-methylbutyl]benzamide with high purity?
- Methodological Answer : Multi-step synthesis is typically required, starting with coupling reactions between benzoyl chloride derivatives and branched alkylamine precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) under nitrogen .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
- Purification : Recrystallization or column chromatography (silica gel, gradient elution) removes byproducts .
- Critical Parameters : Temperature control (0–25°C) and solvent selection (polar aprotic solvents) minimize side reactions .
Q. Which analytical techniques are essential for characterizing This compound?
- Methodological Answer :
- Structural confirmation :
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies functional groups and stereochemistry .
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- Purity assessment :
- HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold) .
- Melting point analysis validates crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for This compound?
- Methodological Answer :
- Dose-response standardization : Use in vitro assays (e.g., enzyme inhibition, cell viability via MTT ) across multiple concentrations (IC₅₀ determination) to establish reproducibility .
- Control experiments : Compare with structurally analogous benzamides (e.g., N-(3-aminophenyl)-3-chlorobenzamide) to isolate substituent effects .
- Data normalization : Adjust for batch-to-batch variability in compound purity using HPLC-validated samples .
Q. What computational approaches support structure-activity relationship (SAR) studies for benzamide derivatives?
- Methodological Answer :
- Molecular docking : Predict binding affinities to target enzymes (e.g., kinases, proteases) using software like AutoDock Vina .
- QSAR modeling : Correlate electronic (Hammett σ constants) and steric (Taft parameters) properties with bioactivity data .
- Pharmacophore mapping : Identify critical functional groups (e.g., amide, branched alkyl chain) for target engagement .
Q. How should researchers design experiments to assess metabolic stability of This compound?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative (e.g., hydroxylation) or hydrolytic metabolites .
- CYP enzyme profiling : Inhibit specific cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
